molecular formula C12H14O4 B042511 4-(tert-Butoxycarbonyl)benzoic acid CAS No. 20576-82-3

4-(tert-Butoxycarbonyl)benzoic acid

Cat. No. B042511
CAS RN: 20576-82-3
M. Wt: 222.24 g/mol
InChI Key: ILBDCOLCHNVWNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 4-(tert-Butoxycarbonyl)benzoic acid involves various chemical strategies, including nucleophilic substitutions and radical reactions of phenylazocarboxylates. These processes are essential for creating a versatile building block for synthetic organic chemistry, enabling the modification of the benzene ring under mild conditions and facilitating the generation of aryl radicals through reactions like oxygenation, halogenation, and carbohalogenation (Jasch, Höfling, & Heinrich, 2012).

Molecular Structure Analysis

The molecular structure of 4-tert-butyl-π-(tricarbonylchromium)benzoic acid, a related compound, has been detailed through X-ray analysis, revealing a departure from perfect staggering conformation (Meurs & Koningsveld, 1974). Such studies are crucial for understanding the spatial arrangement of atoms and the implications on the compound's reactivity and interaction with other molecules.

Chemical Reactions and Properties

Chemical reactions involving 4-(tert-Butoxycarbonyl)benzoic acid derivatives can lead to various outcomes based on the reacting agents and conditions. For instance, the efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected l-amino acids showcases the compound's utility in creating complex molecular structures with specific configurations (Koseki, Yamada, & Usuki, 2011).

Physical Properties Analysis

The physical properties of 4-(tert-Butoxycarbonyl)benzoic acid and its derivatives, such as solubility, melting point, and crystalline structure, are influenced by the molecular arrangement and substituents on the benzene ring. These properties are essential for determining the compound's suitability for various applications, including its role in liquid crystals and coordination polymers (Raphael, Reddy, Vasudevan, & Cowley, 2012).

Scientific Research Applications

  • It is used in synthesizing ortho-linked polyamides with flexible main-chain ether linkages and high thermal stability (Hsiao, Yang, & Chen, 2000).

  • It aids in the solid-phase synthesis of C-terminal peptide amides under mild conditions (Hammer, Albericio, Gera, & Bárány, 2009).

  • This compound serves as a reversible luminescent sensor for detecting cyanide and mercury ions (Emandi, Flanagan, & Senge, 2018).

  • Its synthesis by aerobic photooxidation with hydrobromic acid is a useful method for creating chemicals from fossil fuel without using heavy metals and halogenated solvents (Hirashima & Itoh, 2006).

  • It is also used in photoimaging materials, raising photosensitivity up to about fivefold when coupled with chemically amplified photoresist systems (Ito & Ichimura, 2000).

  • The molecular structure and vibrational spectra of its derivatives are valuable for quality control in medicines and drug receptor interactions (Mathammal et al., 2016).

  • It has potential benefits for diabetic patients by inhibiting hepatic glucose and fatty acid synthesis (McCune, Durant, Flanders, & Harris, 1982).

  • Its derivatives are used in extensive structure-activity studies in the search for novel ligands of the human melanocortin 4 receptor (Jiang et al., 2005).

  • 1-tert-butoxycarbonyl-3,4-didehydro-1H-pyrrole, a related compound, is used in various scientific research applications due to its reactive nature (Liu et al., 1999).

  • Facile N-tert-butoxycarbonylation of amines using La(NO3)3·6H2O as a catalyst is another application, producing N-tert-butylcarbamates in excellent yields (Suryakiran et al., 2006).

Safety And Hazards

4-(tert-Butoxycarbonyl)benzoic acid is harmful if swallowed or inhaled, and it may cause respiratory irritation . It is also harmful in contact with skin, and it causes skin and eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-12(2,3)16-11(15)9-6-4-8(5-7-9)10(13)14/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBDCOLCHNVWNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375436
Record name 4-(tert-Butoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-Butoxycarbonyl)benzoic acid

CAS RN

20576-82-3
Record name 4-(tert-Butoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(tert-Butoxycarbonyl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A slurry of terephthalic acid di-tert-butyl ester (6.1 g, 0.022 mole) in tert-butanol (30 mL) was added to 1N KOH (22 mL, 0.022 mole). The mixture was heated to 60° C. for 7-8 hours. After cooling the mixture was treated with water and extracted 3 times with ethyl acetate. The aqueous layer was acidified with dilute HCL and the product was extracted into ethyl acetate. After washing of the organic layer with a saturated aqueous NaCl solution and drying over MgSO4, the solvent was filtered and concentrated to yield terephthalic acid mono tert butyl ester as a white solid (4.7 g, 96%) melting at 100°-102° C.
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
J Kawai, T Toki, M Ota, H Inoue, Y Takata… - Journal of medicinal …, 2019 - ACS Publications
We report the discovery of a potent and isozyme-selective MTHFD2 inhibitor, DS18561882 (2). Through investigation of the substituents on our tricyclic coumarin scaffold (1,2,3,4-…
Number of citations: 51 pubs.acs.org
Y Krishna Sunkari, V Kumar Siripuram… - … –A European Journal, 2023 - Wiley Online Library
The DNA‐encoded library (DEL) technology represents a revolutionary drug‐discovery tool with unprecedented screening power originating from the association of combinatorial …
J Kawai, M Ota, H Ohki, T Toki, M Suzuki… - ACS medicinal …, 2019 - ACS Publications
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) plays a key role in one-carbon (1C) metabolism in human mitochondria, and its high expression correlates with poor survival of …
Number of citations: 29 pubs.acs.org
S Liang - 2009 - etda.libraries.psu.edu
A series of benzoyl peroxide (BPO) derivatives with different substituents, such as protected hydroxyl, carboxylic ester, chlorodiphenyl, carbamate and alkoxysilane groups, at the para-…
Number of citations: 1 etda.libraries.psu.edu
AJ Kennedy, TP Mathews, Y Kharel… - Journal of medicinal …, 2011 - ACS Publications
Sphingosine 1-phosphate (S1P) is a bioactive lipid that has been identified as an accelerant of cancer progression. The sphingosine kinases (SphKs) are the sole producers of S1P, …
Number of citations: 95 pubs.acs.org
SH Lee, KP Regan, S Hedström… - The Journal of …, 2017 - ACS Publications
Electron-injection dynamics of dye-sensitized photoelectrochemical cells depend on the length of the linker connecting the molecular photosensitizer to the metal oxide electron acceptor…
Number of citations: 13 pubs.acs.org
X Duan, F Liu, H Kwon, Y Byun, I Minn… - Journal of medicinal …, 2020 - ACS Publications
In an effort to seek novel agents targeting prostate-specific membrane antigen (PSMA), 16 ligands (L1–L16) with structural modifications in S1′ binding pocket were synthesized and …
Number of citations: 31 pubs.acs.org
LI James, VK Korboukh, L Krichevsky… - Journal of medicinal …, 2013 - ACS Publications
Lysine methylation is a key epigenetic mark, the dysregulation of which is linked to many diseases. Small-molecule antagonism of methyl-lysine (Kme) binding proteins that recognize …
Number of citations: 76 pubs.acs.org
J Gomez Magenti - 2020 - repository.cam.ac.uk
Reversible chemistry to control the synthesis and folding of polymeric materials Jorge Gomez Magenti Mimicking Nature’s ability to create well-defined functional materials is a major …
Number of citations: 4 www.repository.cam.ac.uk
S Jung, N Fuchs, C Grathwol, UA Hellmich… - European Journal of …, 2022 - Elsevier
Parasitic cysteine proteases such as rhodesain (TbCatL) from Trypanosoma brucei rhodesiense are relevant targets for developing new potential drugs against parasitic diseases (eg …
Number of citations: 5 www.sciencedirect.com

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